molecular formula C30H46O4 B1618260 (25R)-6-Methylspirost-5-en-3beta-ol acetate CAS No. 6877-73-2

(25R)-6-Methylspirost-5-en-3beta-ol acetate

Cat. No.: B1618260
CAS No.: 6877-73-2
M. Wt: 470.7 g/mol
InChI Key: OGEFDNIZNJRWMH-YEZAWUPXSA-N
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Description

(25R)-6-Methylspirost-5-en-3beta-ol acetate is a steroidal compound derived from diosgenin, a naturally occurring steroid sapogenin found in various plants such as wild yam. This compound is known for its significant biological activities and is often used as a precursor in the synthesis of various steroidal drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (25R)-6-Methylspirost-5-en-3beta-ol acetate typically involves the acetylation of (25R)-6-Methylspirost-5-en-3beta-ol. The process begins with the extraction of diosgenin from plant sources, followed by its conversion to (25R)-6-Methylspirost-5-en-3beta-ol through a series of chemical reactions. The final step involves the acetylation of the hydroxyl group at the 3beta position using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a large scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced extraction techniques, followed by chemical synthesis under controlled conditions to achieve the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: It can undergo substitution reactions, particularly at the acetate group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

(25R)-6-Methylspirost-5-en-3beta-ol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.

    Biology: The compound is used in research on steroid metabolism and its effects on biological systems.

    Medicine: It serves as a starting material for the synthesis of steroidal drugs used in the treatment of various conditions such as inflammation and hormonal imbalances.

    Industry: The compound is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (25R)-6-Methylspirost-5-en-3beta-ol acetate involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to steroid receptors, modulating the expression of genes involved in various physiological processes. It also influences the activity of enzymes involved in steroid metabolism, leading to changes in the levels of various steroid hormones.

Comparison with Similar Compounds

    Diosgenin: The parent compound from which (25R)-6-Methylspirost-5-en-3beta-ol acetate is derived.

    (25R)-6-Methylspirost-5-en-3beta-ol: The non-acetylated form of the compound.

    Other steroidal sapogenins: Such as hecogenin and tigogenin.

Uniqueness: this compound is unique due to its specific acetylation at the 3beta position, which imparts distinct chemical and biological properties compared to its non-acetylated form and other similar compounds. This modification enhances its stability and bioavailability, making it a valuable compound in various applications.

Properties

CAS No.

6877-73-2

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate

InChI

InChI=1S/C30H46O4/c1-17-7-12-30(32-16-17)19(3)27-26(34-30)15-25-22-13-18(2)24-14-21(33-20(4)31)8-10-28(24,5)23(22)9-11-29(25,27)6/h17,19,21-23,25-27H,7-16H2,1-6H3/t17?,19-,21-,22+,23-,25-,26-,27-,28+,29-,30+/m0/s1

InChI Key

OGEFDNIZNJRWMH-YEZAWUPXSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)C)O[C@]16CCC(CO6)C

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)OC(=O)C)C)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)OC(=O)C)C)C)C)C)OC1

6877-73-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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